molecular formula C22H22Cl2N4O3S2 B14100592 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B14100592
M. Wt: 525.5 g/mol
InChI Key: QMKFEVHPMXWHBC-KIBLKLHPSA-N
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Description

4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a thiazole ring, and a dichlorobenzylidene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves multiple steps, including the formation of the thiazole ring, the sulfonylation of the phenyl group, and the final coupling with the morpholine ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and high throughput. Additionally, purification steps such as crystallization or chromatography are essential to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine apart is its unique combination of structural features, including the morpholine and thiazole rings, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22Cl2N4O3S2

Molecular Weight

525.5 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C22H22Cl2N4O3S2/c1-14-11-28(12-15(2)31-14)33(29,30)19-5-3-4-16(8-19)21-13-32-22(26-21)27-25-10-17-6-7-18(23)9-20(17)24/h3-10,13-15H,11-12H2,1-2H3,(H,26,27)/b25-10+

InChI Key

QMKFEVHPMXWHBC-KIBLKLHPSA-N

Isomeric SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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